N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
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Overview
Description
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazole derivatives and exhibits intriguing properties that make it suitable for various research and industrial applications.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to interact with a wide range of targets, particularly in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7 and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, often leading to changes in cellular processes .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds, particularly in the field of pharmaceutics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with an appropriate ethylating agent, followed by sulfonation with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-fluorobenzamide
- N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide
Uniqueness
Compared to similar compounds, N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-13-11-14(2)16(4)21(15(13)3)27(25,26)22-9-10-24-20(18-7-8-18)12-19(23-24)17-5-6-17/h11-12,17-18,22H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIOHRUXYXFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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